molecular formula C9H16O2 B142542 (2R,3S)-3-Hexyloxirane-2-carbaldehyde CAS No. 153321-82-5

(2R,3S)-3-Hexyloxirane-2-carbaldehyde

Cat. No. B142542
M. Wt: 156.22 g/mol
InChI Key: CXWONQXFWHZHPN-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-3-Hexyloxirane-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of ((2R,3S)-3-Hexyloxirane-2-carbaldehyde)-3-Hexyloxirane-2-carbaldehyde is not well understood. However, it is believed that the compound may act as a reactive intermediate in various chemical reactions, including epoxidation and oxidation reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of ((2R,3S)-3-Hexyloxirane-2-carbaldehyde)-3-Hexyloxirane-2-carbaldehyde. However, studies have shown that the compound exhibits low toxicity and is not mutagenic or carcinogenic.

Advantages And Limitations For Lab Experiments

((2R,3S)-3-Hexyloxirane-2-carbaldehyde)-3-Hexyloxirane-2-carbaldehyde has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. It is also stable under normal laboratory conditions and can be stored for extended periods. However, the compound has some limitations, including its low solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of ((2R,3S)-3-Hexyloxirane-2-carbaldehyde)-3-Hexyloxirane-2-carbaldehyde. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of the compound's potential applications in materials science, such as the development of new polymers and coatings. Additionally, studies could be conducted to further understand the mechanism of action and biochemical and physiological effects of the compound.
Conclusion:
In conclusion, ((2R,3S)-3-Hexyloxirane-2-carbaldehyde)-3-Hexyloxirane-2-carbaldehyde is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.

Synthesis Methods

The synthesis of ((2R,3S)-3-Hexyloxirane-2-carbaldehyde)-3-Hexyloxirane-2-carbaldehyde involves the reaction of hexanal with ethylene oxide in the presence of a catalyst. The resulting product is then purified through distillation and recrystallization to obtain the final compound.

Scientific Research Applications

((2R,3S)-3-Hexyloxirane-2-carbaldehyde)-3-Hexyloxirane-2-carbaldehyde has been extensively studied for its potential applications in various fields such as organic chemistry, medicinal chemistry, and materials science. It has been used as a building block in the synthesis of various compounds, including chiral epoxides and aldehydes. It has also been used as a starting material for the synthesis of biologically active compounds such as antitumor agents and anti-inflammatory drugs.

properties

CAS RN

153321-82-5

Product Name

(2R,3S)-3-Hexyloxirane-2-carbaldehyde

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(2R,3S)-3-hexyloxirane-2-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-8-9(7-10)11-8/h7-9H,2-6H2,1H3/t8-,9-/m0/s1

InChI Key

CXWONQXFWHZHPN-IUCAKERBSA-N

Isomeric SMILES

CCCCCC[C@H]1[C@@H](O1)C=O

SMILES

CCCCCCC1C(O1)C=O

Canonical SMILES

CCCCCCC1C(O1)C=O

synonyms

Oxiranecarboxaldehyde, 3-hexyl-, (2R,3S)-rel- (9CI)

Origin of Product

United States

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